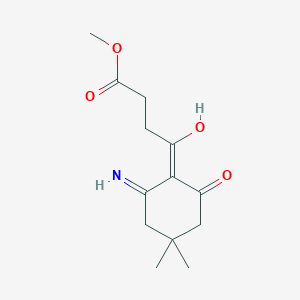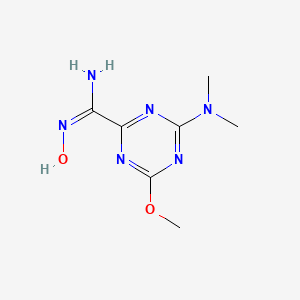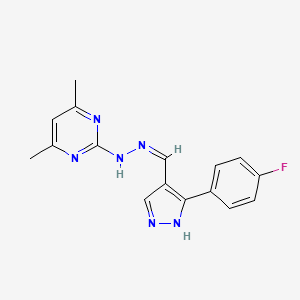![molecular formula C14H12ClF2N3O3S B3725931 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3725931.png)
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
描述
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydropyrimidinyl sulfanyl acetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
准备方法
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with chlorodifluoromethane in the presence of a suitable catalyst to introduce the chlorodifluoromethoxy group.
Synthesis of the Dihydropyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound to form the dihydropyrimidinyl sulfanyl moiety.
Coupling Reaction: The final step involves the coupling of the two intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.
化学反应分析
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Materials Science: Due to its unique chemical structure, the compound is investigated for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its potential use in industrial processes, including as a catalyst or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE: This compound shares the chlorodifluoromethoxy phenyl group but differs in the other functional groups attached, leading to different chemical and biological properties.
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(6-METHOXY-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE: This compound has a similar core structure but with different substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties that are not observed in other similar compounds.
属性
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF2N3O3S/c1-8-6-11(21)20-13(18-8)24-7-12(22)19-9-2-4-10(5-3-9)23-14(15,16)17/h2-6H,7H2,1H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWPTZCUXOSHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-butan-2-yl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B3725855.png)


![(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3725880.png)
![N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine](/img/structure/B3725884.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3725891.png)

![METHYL 4-(2-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-6-OXO-1-CYCLOHEXENYL)-4-OXOBUTANOATE](/img/structure/B3725904.png)

![METHYL 4-(2-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]AMINO}-6-OXO-4-PHENYLCYCLOHEX-1-EN-1-YL)-4-OXOBUTANOATE](/img/structure/B3725918.png)
![1-[(4-BENZYLPIPERAZINO)METHYL]-3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3725949.png)
![3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B3725957.png)
![4-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B3725961.png)
